1-(1-Benzoylazetidin-3-yl)pyrrolidine
Description
1-(1-Benzoylazetidin-3-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine (5-membered saturated amine ring) linked to an azetidine (4-membered saturated amine ring) substituted with a benzoyl group.
Properties
IUPAC Name |
phenyl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(12-6-2-1-3-7-12)16-10-13(11-16)15-8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUCXAKIPCYLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoylazetidin-3-yl)pyrrolidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated compound can lead to the formation of the azetidine ring.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the azetidine ring in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction involving the azetidine intermediate.
Industrial Production Methods: Industrial production of 1-(1-Benzoylazetidin-3-yl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzoylazetidin-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Benzoylazetidin-3-yl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzoylazetidin-3-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Pyrrolidine Derivatives
1-Benzyl-3-acetamidopyrrolidine ()
- Structure : Benzyl group at the pyrrolidine nitrogen, acetamide at the 3-position.
- Key Differences :
- The target compound replaces the benzyl group with a benzoyl-substituted azetidine, introducing a ketone functionality and a smaller ring system.
- The azetidine in the target compound may enhance steric hindrance and conformational rigidity compared to the linear benzyl group.
- Relevance : Both compounds highlight the importance of nitrogen substitution in pyrrolidine derivatives for modulating bioavailability and target interactions .
1-Acyl-2-Benzylpyrrolidines ()
- Structure : Acyl groups (e.g., benzoyl) at the 1-position and benzyl groups at the 2-position of pyrrolidine.
- Pharmacological Activity : These compounds act as dual orexin receptor antagonists (e.g., compound 11 with [M+H]+ = 419.13), demonstrating the role of acyl substituents in receptor binding .
- Comparison :
- The target compound’s benzoyl-azetidine moiety may similarly influence receptor affinity but with altered spatial orientation due to the azetidine ring.
- LC-MS data (e.g., [M+H]+ = 404–419) from provide benchmarks for molecular weight and analytical characterization of related pyrrolidine derivatives .
Bioactive Pyrrolidine Derivatives
N-Substituted Pyrrolidines ()
- Activities : Anti-inflammatory, antiviral, and anticancer properties are documented for pyrrolidine derivatives.
- Comparison :
- The azetidine ring in the target compound could enhance metabolic stability compared to simpler N-alkyl/aryl pyrrolidines.
- Hydrazone derivatives () highlight the role of substituents in biological activity, suggesting that the benzoyl-azetidine group might be optimized for specific enzyme inhibition .
Data Tables
Table 1: Structural and Analytical Comparison
Biological Activity
1-(1-Benzoylazetidin-3-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
- IUPAC Name : 1-(1-Benzoylazetidin-3-yl)pyrrolidine
- Molecular Formula : C_{13}H_{16}N_{2}O
- Molecular Weight : 216.28 g/mol
Structural Representation
The compound features a pyrrolidine ring fused with a benzoylazetidine moiety, contributing to its unique pharmacological properties.
Antimicrobial Activity
1-(1-Benzoylazetidin-3-yl)pyrrolidine has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells.
Case Study: Apoptosis Induction
In a recent study, human breast cancer cells treated with varying concentrations of 1-(1-Benzoylazetidin-3-yl)pyrrolidine showed:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 5 | 80 | 10 |
| 10 | 60 | 30 |
| 20 | 40 | 50 |
The biological activity of 1-(1-Benzoylazetidin-3-yl)pyrrolidine is believed to involve the modulation of specific molecular targets within cells. It may interact with enzymes and receptors involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
Recent Investigations
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced activity against resistant bacterial strains .
- Cancer Research : Another study demonstrated that the compound could selectively induce apoptosis in cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(1-Benzoylazetidin-3-yl)pyrrolidine, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Compound A | Antimicrobial | Effective against Gram-positive bacteria |
| Compound B | Anticancer | Induces apoptosis in leukemia cells |
| 1-(1-Benzoylazetidin-3-yl)pyrrolidine | Antimicrobial, Anticancer | Unique structure leads to diverse activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Benzoylazetidin-3-yl)pyrrolidine, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or coupling reactions. For example, a microwave-assisted protocol (similar to ) can enhance reaction rates and yields. Computational reaction path searches (e.g., quantum chemical calculations) can identify energy-minimized pathways to reduce trial-and-error experimentation . Key steps include:
- Catalyst selection : Amine bases (e.g., K₂CO₃) for SN2 reactions.
- Solvent optimization : Polar aprotic solvents like DMF improve nucleophilicity.
- Temperature control : Microwave heating (150°C, 20 hours) ensures reproducibility .
Q. Which spectroscopic techniques are critical for characterizing 1-(1-Benzoylazetidin-3-yl)pyrrolidine?
- Methodological Answer :
- ¹H/¹³C NMR : Assign stereochemistry and confirm benzoyl/azetidine substitution patterns (e.g., δ 10.01 ppm for aldehyde protons in analogous compounds ).
- LC-HRMS : Validate molecular weight (e.g., [M+H]+ = 404.1974 for similar pyrrolidine derivatives ).
- TLC monitoring : Track reaction progress with ethyl acetate/hexane eluents .
Q. How can computational tools aid in designing reactions involving this compound?
- Methodological Answer : ICReDD’s hybrid approach integrates quantum chemical calculations (e.g., transition state modeling) with experimental data to predict feasible reaction conditions. For instance, reaction path searches can optimize azetidine ring-opening or benzoyl group stability .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data for derivatives of 1-(1-Benzoylazetidin-3-yl)pyrrolidine?
- Methodological Answer : Contradictions in NMR/LC-MS data may arise from stereochemical variations or impurities. Strategies include:
- Cross-validation : Compare experimental data with computed spectra (e.g., DFT-based NMR predictions).
- Isolation protocols : Use preparative HPLC to isolate enantiomers and assign configurations .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguous structural features .
Q. What experimental design principles minimize byproduct formation during benzoylation of azetidine-pyrrolidine scaffolds?
- Factor 1 : Stoichiometry of benzoyl chloride (1.2–1.5 equiv reduces unreacted intermediates).
- Factor 2 : Reaction time (extended durations >24 hours may degrade sensitive azetidine rings).
- Response surface analysis : Maximizes yield while minimizing side reactions (e.g., acyl migration) .
Q. How to address contradictory pharmacological activity data in studies of pyrrolidine-azetidine hybrids?
- Methodological Answer : Inconsistent bioactivity may stem from assay conditions or compound stability. Solutions involve:
- Dose-response curves : Test multiple concentrations to identify false negatives/positives.
- Metabolic stability assays : Use liver microsomes to assess degradation (e.g., CYP450 interactions) .
- Theoretical modeling : Align experimental IC₅₀ values with molecular docking simulations .
Q. What are the challenges in scaling up the synthesis of 1-(1-Benzoylazetidin-3-yl)pyrrolidine, and how are they mitigated?
- Methodological Answer : Scale-up issues include heat dissipation and purification inefficiencies. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
